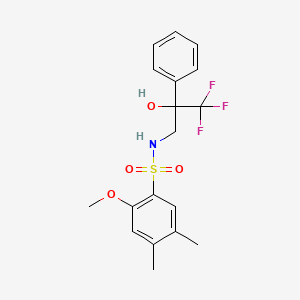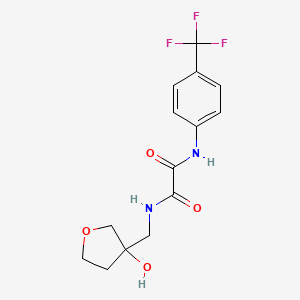![molecular formula C18H17F2N3O3 B2701678 1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-68-2](/img/structure/B2701678.png)
1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and neurological disorders.
Applications De Recherche Scientifique
Protective Group in Uridine Synthesis
A study by Kurosu, Mitachi, and Mingle (2021) demonstrates the use of a related compound, the (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group, as a protective group for uridine ureido nitrogen in chemical synthesis. This group shows good stability in various chemical transformations and can be selectively removed without affecting other protective groups like the Boc group (Kurosu, Mitachi, & Mingle, 2021).
Anti-Cancer Potential
Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas, including compounds structurally similar to 1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, as activators of eIF2α kinase and inhibitors of cancer cell proliferation. These compounds, through their action on the eIF2·GTP·tRNA(i)(Met) ternary complex, demonstrate potential as leads for the development of non-toxic and target-specific anti-cancer agents (Denoyelle et al., 2012).
Nonlinear Optical Properties
Shettigar et al. (2006) investigated bis-chalcone derivatives, structurally related to this compound, for their nonlinear optical properties. These compounds, when doped in polymer matrices, showed significant potential for applications in optical limiting due to their two-photon absorption phenomenon (Shettigar et al., 2006).
Crystal Structure Analysis
Cho et al. (2015) conducted a crystal structure analysis of a benzoylphenylurea insecticide, which shares structural characteristics with the compound . The study provides insights into the molecular structure and interactions, including hydrogen bonds and π–π interactions, which are relevant for understanding the properties and potential applications of related compounds (Cho et al., 2015).
Synthesis of Anticancer Agents
Feng et al. (2020) explored the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which include structural elements of this compound, as new anticancer agents. These compounds demonstrated significant antiproliferative effects on various cancer cell lines, indicating their potential as therapeutic agents (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3/c1-26-14-4-2-3-13(9-14)23-10-12(8-17(23)24)22-18(25)21-11-5-6-15(19)16(20)7-11/h2-7,9,12H,8,10H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRMNGQDXZIQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2701595.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2701596.png)
![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2701598.png)

![4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)
![4-(4-Bromophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine](/img/structure/B2701602.png)

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2701605.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2701608.png)

![tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate](/img/structure/B2701612.png)
![8-[(2R,3R)-3-Hydroxy-5-oxooxolan-2-yl]octanoic acid](/img/structure/B2701614.png)
